Tuaminoheptane
Overview
Description
Tuaminoheptane is primarily used as a nasal decongestant . It is a sympathomimetic compound and is considered an alkylamine .
Synthesis Analysis
Tuaminoheptane, also known as 1-Methylhexylamine or 2-Heptylamine, has a linear formula of CH3(CH2)4CH(NH2)CH3 .Molecular Structure Analysis
Tuaminoheptane has a molecular formula of C7H17N . Its molecular weight is 115.22 g/mol . The IUPAC name for Tuaminoheptane is heptan-2-amine .Chemical Reactions Analysis
Tuaminoheptane is related to drugs such as heptaminol and belongs to the class of primary amines with sympathomimetic activity . It has been found to act as a reuptake inhibitor and releasing agent of norepinephrine .Physical And Chemical Properties Analysis
Tuaminoheptane has a density of 0.8±0.1 g/cm3, a boiling point of 145.4±8.0 °C at 760 mmHg, and a vapour pressure of 4.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.2±3.0 kJ/mol and a flash point of 54.4±0.0 °C .Scientific Research Applications
Detection in Doping Control
Tuaminoheptane, recognized for its stimulating properties, is included in the list of prohibited substances by the World Anti-Doping Agency. A study by Thevis et al. (2007) developed a gas chromatographic-mass spectrometric procedure to detect tuaminoheptane in urine samples. This method was validated for recovery, sensitivity, and precision, demonstrating its applicability in sports drug testing.
Treatment of Acute Infectious Rhinitis
A study comparing the efficacy of drugs based on tuaminoheptane for treating acute infectious rhinitis in pediatric patients was conducted by Bogomilskiy et al. (2022). It found that tuaminoheptane sulfate combined with acetylcysteine was as effective as xylometazoline in reducing symptoms without unwanted side effects.
Gas Chromatography and Titrimetry in Aerosol Analysis
Lawless, Sciarra, and Monte-Bovi (1965) explored the use of gas chromatography and titrimetry for analyzing medicinal amines like tuaminoheptane in aerosols. Their study, published in the Journal of Pharmaceutical Sciences, established conditions for chromatographic analysis and demonstrated the effectiveness of these methods in analyzing aerosol products.
Decongestant Efficacy
Cogo et al. (1996) investigated the decongestant effect of topical tuaminoheptane combined with N-acetyl-cysteine. The study, found in Arzneimittel-Forschung, revealed significant decreases in nasal resistance and increases in inspiratory flow, demonstrating the rapid decongestant properties of the combination.
Neuropharmacological Studies
Delicado et al. (1990) in Biochemical Pharmacology researched the effects of tuamine (a sympathomimetic compound) on the uptake and release of catecholamines in cultured chromaffin cells, highlighting its potential implications in neuropharmacology.
Treatment of Rhinosinusitis
Svistushkin et al. (2022) discussed the possibilities of combined intranasal drugs containing tuaminoheptane in the treatment of rhinosinusitis. Their study in Meditsinskiy sovet emphasized the effectiveness and safety of tuaminoheptane sulfate combined with acetylcysteine, particularly in pediatric patients.
Future Directions
Tuaminoheptane is scheduled to be fully annotated soon . It is primarily used as a nasal decongestant and has been considered relevant for sports drug testing due to its stimulating properties .
Relevant Papers One relevant paper is "Determination of tuaminoheptane in doping control urine samples" . This paper discusses the use of tuaminoheptane in sports and its detection in urine samples. The administered drug was detected up to 46h after repeated topical instillation of a total of approximately 3 mg .
properties
IUPAC Name |
heptan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRBKQFNFZQRBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3595-14-0 (sulfate), 6159-35-9 (hydrochloride), 6411-75-2 (sulfate (2:1)) | |
Record name | Tuaminoheptane [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048468 | |
Record name | 2-Aminoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tuaminoheptane | |
CAS RN |
123-82-0, 44652-67-7 | |
Record name | 2-Aminoheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tuaminoheptane [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044652677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tuaminoheptane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13238 | |
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Record name | 2-AMINOHEPTANE | |
Source | DTP/NCI | |
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Record name | 2-AMINOHEPTANE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1091 | |
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Record name | 2-Heptanamine | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Aminoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tuaminoheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TUAMINOHEPTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0420GYD84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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